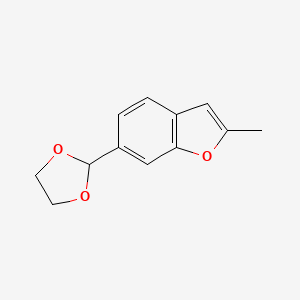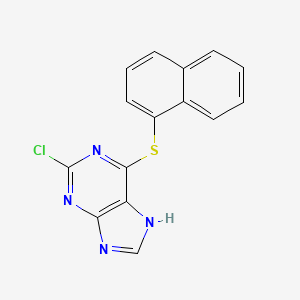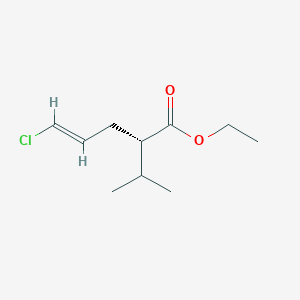
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is a complex organic compound with the molecular formula C10H8Cl2I2O4 and a molecular weight of 516.883 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a methoxy group attached to a phenoxyacetate structure. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper. This reaction involves the coupling of 3-methoxyphenol with 4-iodophenol, followed by demethylation using hydrobromic acid (HBr) in acetic acid . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of industrial-grade reagents and catalysts, as well as advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenoxyacetates, while oxidation and reduction can modify the functional groups present on the aromatic ring.
Scientific Research Applications
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dichloro-2,4-dihydroxybenzoate: Similar in structure but lacks the iodine atoms and methoxy group.
3,5-Dichloro-2,4-diiodo-6-methoxyphenol: Similar but without the ester group.
Uniqueness
Methyl (3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate is unique due to the combination of halogen atoms and the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
646054-42-4 |
|---|---|
Molecular Formula |
C10H8Cl2I2O4 |
Molecular Weight |
516.88 g/mol |
IUPAC Name |
methyl 2-(3,5-dichloro-2,4-diiodo-6-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H8Cl2I2O4/c1-16-4(15)3-18-10-8(14)5(11)7(13)6(12)9(10)17-2/h3H2,1-2H3 |
InChI Key |
SDTSLUVWDJZGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)I)Cl)I)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


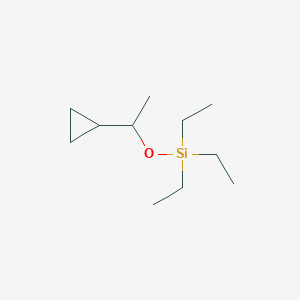
![6-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-4-dodecyl-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12584212.png)
![6-(Difluoromethoxy)-2-{[(4-nitrophenyl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12584226.png)
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide](/img/structure/B12584238.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
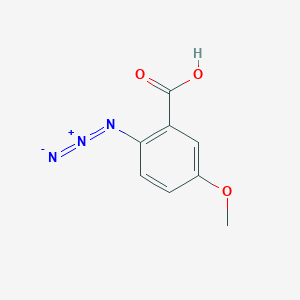
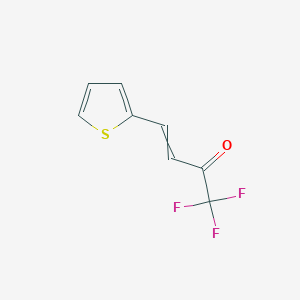
![5-Chloro-2-methoxy-N-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584257.png)
